N3-Benzyl Substitution Confers Higher Lipophilicity and Altered Permeability vs. N3-Unsubstituted Rhodanine (CAS 81154-19-0)
The presence of the N3-benzyl group in the target compound increases predicted lipophilicity (XLogP3 = 5.1) by approximately 2 log units compared to the unsubstituted rhodanine core and the direct N3-unsubstituted comparator 5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (estimated XLogP3 ≈ 3.0) [1]. This increase in logP has been quantitatively linked in rhodanine SAR studies to enhanced passive membrane permeability and intracellular target access [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) as a determinant of passive membrane permeability and oral bioavailability potential |
|---|---|
| Target Compound Data | XLogP3 = 5.1; MW = 345.87 g/mol; H-Bond Acceptors = 3; Rotatable Bonds = 3 |
| Comparator Or Baseline | 5-(4-Chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (CAS 81154-19-0): estimated XLogP3 ≈ 3.0; MW = 255.7 g/mol |
| Quantified Difference | ΔXLogP3 ≈ +2.1; ΔMW = +90.2 g/mol; additional benzyl group introduces steric bulk potentially influencing target selectivity |
| Conditions | Computed physicochemical descriptors from PubChem 2.2 (2025.09.15 release) |
Why This Matters
Higher lipophilicity can drive improved cellular uptake and target engagement for intracellular targets, a critical selection criterion when screening rhodanine libraries for anticancer or antimicrobial hit identification.
- [1] PubChem CID 1565790. Computed Properties: XLogP3-AA = 5.1, Molecular Weight = 345.9 g/mol. View Source
- [2] Tomasic, T. & Masic, L.P. Rhodanine as a privileged scaffold in drug discovery. Current Medicinal Chemistry, 2009, 16(13), 1596-1629. DOI: 10.2174/092986709788186200. View Source
